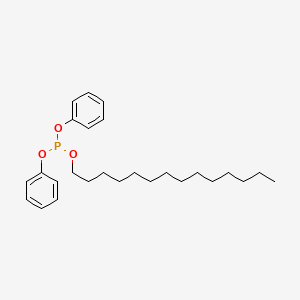

Diphenyl tetradecyl phosphite

CAS No.: 34294-53-6

Cat. No.: VC20655833

Molecular Formula: C26H39O3P

Molecular Weight: 430.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 34294-53-6 |

|---|---|

| Molecular Formula | C26H39O3P |

| Molecular Weight | 430.6 g/mol |

| IUPAC Name | diphenyl tetradecyl phosphite |

| Standard InChI | InChI=1S/C26H39O3P/c1-2-3-4-5-6-7-8-9-10-11-12-19-24-27-30(28-25-20-15-13-16-21-25)29-26-22-17-14-18-23-26/h13-18,20-23H,2-12,19,24H2,1H3 |

| Standard InChI Key | PRFKJUVSYMPQCK-UHFFFAOYSA-N |

| Canonical SMILES | CCCCCCCCCCCCCCOP(OC1=CC=CC=C1)OC2=CC=CC=C2 |

Introduction

| Property | Value (Inferred/Related Data) | Source Reference |

|---|---|---|

| Molecular Weight | 446.56 g/mol | |

| Density | ~1.038 g/cm³ (25°C) | |

| Boiling Point | ~503°C (Predicted) | |

| Melting Point | Not reported | – |

| Solubility | Likely hydrophobic | , |

The compound’s hydrophobicity arises from its long alkyl chain, which dominates its interactions in nonpolar environments . Unlike phosphate esters (e.g., diphenyl tetradecyl phosphate, CAS 142474-86-0 ), phosphites exhibit reduced oxidation stability but higher reactivity in certain catalytic processes .

Synthesis and Industrial Production

Synthetic Routes

Diphenyl tetradecyl phosphite is synthesized via esterification reactions involving phosphorus trichloride (), phenol, and tetradecyl alcohol. A halogen-free method, as described for triaryl phosphites , could be adapted:

-

Reaction Mechanism:

Catalysts like diphenyl diselenide may enhance yield under mild conditions .

-

Purification:

Distillation or column chromatography removes unreacted alcohols and byproducts .

Industrial Scalability

Continuous flow reactors are preferred for large-scale production to optimize mixing and temperature control . Challenges include managing HCl gas emissions and ensuring high purity for applications requiring thermal stability .

Applications and Functional Roles

Flame Retardants and Plasticizers

While diphenyl tetradecyl phosphate is documented as a flame retardant , phosphite analogs like diphenyl tetradecyl phosphite may serve as secondary antioxidants in polymers. Their mechanism involves scavenging peroxyl radicals, delaying degradation in plastics and lubricants .

Surfactants and Drug Delivery

The amphiphilic structure of diphenyl tetradecyl phosphite enables potential use in micelle formation for drug delivery systems. Analogous alkyl-aryl phosphates interact with lipid bilayers, altering membrane permeability .

Industrial Lubricants

Phosphite esters reduce friction in high-temperature machinery due to their thermal stability. The tetradecyl chain enhances adhesion to metal surfaces, minimizing wear .

Toxicity and Environmental Impact

Human Health Risks

Structural analogs like isodecyl diphenyl phosphate (IDDPP) and cresyl diphenyl phosphate (CDPP) exhibit neurotoxicity and mitochondrial dysfunction in vitro . Diphenyl tetradecyl phosphite may share similar risks due to:

-

Bioaccumulation: Hydrophobicity promotes persistence in adipose tissue .

-

Metabolic Byproducts: Hydrolysis releases phenol derivatives, linked to endocrine disruption .

Environmental Persistence

Aryl phosphates are classified as Persistent Bioaccumulative Toxic (PBT) chemicals . While phosphites are less studied, their oxidation to phosphates in the environment could lead to long-term ecological effects .

Regulatory Status and Alternatives

Global Regulations

-

Canada: Listed under the Chemicals Management Plan (CMP) for assessment due to structural similarity to regulated aryl phosphates .

-

EU: Potential inclusion in the REACH SVHC (Substances of Very High Concern) list if reproductive toxicity is confirmed .

Sustainable Alternatives

-

Bio-based Esters: Plant-derived phosphites with shorter alkyl chains reduce bioaccumulation potential.

-

Polymer-bound Additives: Immobilized phosphite moieties in polymers minimize leaching .

Research Gaps and Future Directions

-

Toxicokinetics: No data exist on the absorption, distribution, or excretion of diphenyl tetradecyl phosphite in mammals.

-

Environmental Degradation: Studies on hydrolysis rates and photodegradation pathways are critical for risk assessment.

-

High-Performance Applications: Functionalization for use in lithium-ion batteries or catalytic systems remains unexplored.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume